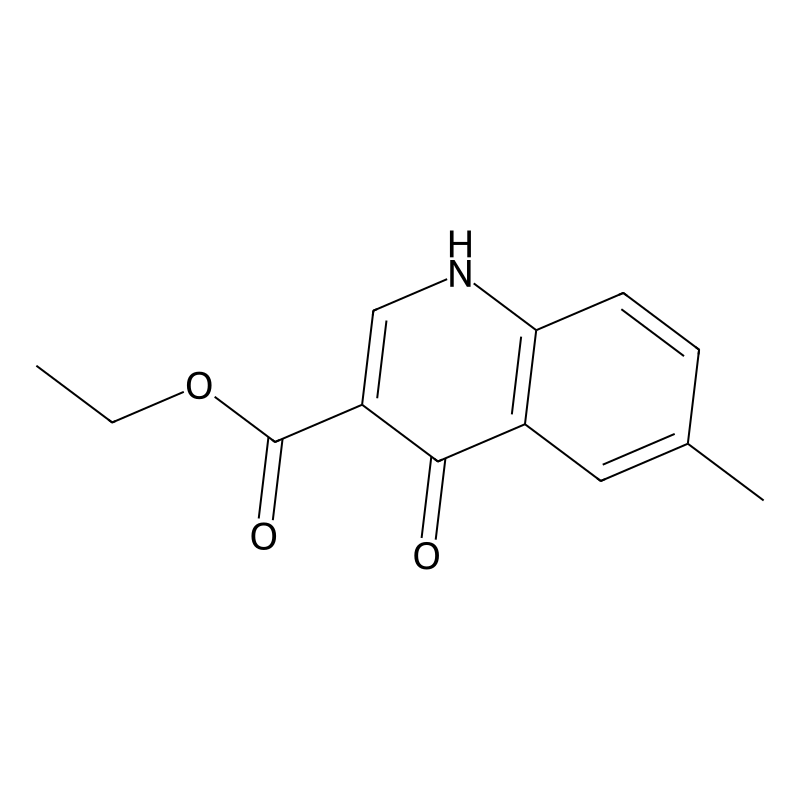

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol. It appears as a buff-colored powder and has a melting point range of 284-290 °C. The compound is categorized under quinoline derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals .

Chemical Structure and Availability

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Et 4-HO-6-MeQ-3-COOH) is an organic compound containing nitrogen and oxygen. It is classified as an ester. Several chemical suppliers offer Et 4-HO-6-MeQ-3-COOH for research purposes [, , ].

Potential Research Applications

- Medicinal Chemistry: Due to the presence of the quinoline ring structure, Et 4-HO-6-MeQ-3-COOH might hold potential for development as new therapeutic agents. Quinoline rings are found in many bioactive molecules.

- Organic Chemistry: Et 4-HO-6-MeQ-3-COOH could serve as a building block for the synthesis of more complex molecules with desired properties []. Esters are a common functional group used in organic synthesis.

- Esterification: The compound can react with alcohols to form new esters.

- Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to the corresponding carboxylic acid and alcohol.

- Electrophilic Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, allowing for modifications at various positions on the ring .

The biological activities of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate are significant, particularly in pharmacology. Compounds in this class have been studied for their:

- Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.

- Antioxidant Activity: They may scavenge free radicals, contributing to cellular protection.

- Potential Anticancer Effects: Preliminary studies suggest some derivatives can inhibit cancer cell proliferation .

Several synthesis methods have been reported for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate:

- Condensation Reactions: Typically involves the reaction of 2-amino-3-methylphenol with ethyl acetoacetate in the presence of an acid catalyst.

- Cyclization Methods: Using appropriate precursors to form the quinoline ring through cyclization processes.

- Functional Group Modification: Post-synthesis modifications can be performed to introduce or alter functional groups on the molecule .

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate finds applications in various fields:

- Pharmaceuticals: Used as a building block for synthesizing drugs with antimicrobial and anticancer properties.

- Agricultural Chemicals: Investigated for use in developing pesticides or herbicides due to its biological activity.

- Research: Employed in studies related to quinoline chemistry and its derivatives, contributing to medicinal chemistry research .

Interaction studies involving Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate focus on its binding affinity with biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance:

- Enzyme Inhibition Studies: Investigations into how the compound inhibits specific enzymes related to disease pathways.

- Receptor Binding Assays: Evaluating how well the compound interacts with various receptors, which could indicate its potential therapeutic effects .

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate has several structural analogs that share similar properties but differ in specific functional groups or structural elements. Here is a comparison with notable similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | C₁₃H₁₃NO₄ | Contains a methoxy group instead of a methyl group. |

| Ethyl 4-hydroxy-6-methylquinoline-8-carboxylate | C₁₃H₁₃NO₄ | Carboxylic group is at position 8 instead of 3. |

| Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₃ | Contains a chlorine substituent at position 8. |

These compounds illustrate the diversity within the quinoline family while highlighting the unique features of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, such as its specific biological activities and potential applications in medicinal chemistry .